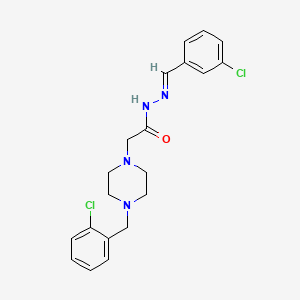
N'-(2-Furylmethylene)-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-Furylmetileno)-2-(2-metil-1H-bencimidazol-1-YL)acetohidrazida es un compuesto orgánico sintético que pertenece a la clase de las hidrazonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-(2-Furylmetileno)-2-(2-metil-1H-bencimidazol-1-YL)acetohidrazida típicamente implica la reacción de condensación entre la hidrazida del ácido 2-(2-metil-1H-bencimidazol-1-il)acético y el 2-furaldehído. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo. El producto se purifica luego por recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-(2-Furylmetileno)-2-(2-metil-1H-bencimidazol-1-YL)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo hidrazona es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
Química: Utilizado como ligando en química de coordinación y catálisis.
Biología: Investigado por sus propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado para posibles aplicaciones terapéuticas, incluyendo como un candidato a fármaco para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N'-(2-Furylmetileno)-2-(2-metil-1H-bencimidazol-1-YL)acetohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-(2-Furylmetileno)-2-(1H-bencimidazol-1-YL)acetohidrazida
- N'-(2-Furylmetileno)-2-(2-metil-1H-indol-1-YL)acetohidrazida
Unicidad
N'-(2-Furylmetileno)-2-(2-metil-1H-bencimidazol-1-YL)acetohidrazida es único debido a sus características estructurales específicas, como la presencia de ambos grupos furano y benzimidazol. Estas características contribuyen a su reactividad química distintiva y sus posibles actividades biológicas en comparación con compuestos similares.
Propiedades
Número CAS |
303093-86-9 |
|---|---|
Fórmula molecular |
C15H14N4O2 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-(2-methylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-11-17-13-6-2-3-7-14(13)19(11)10-15(20)18-16-9-12-5-4-8-21-12/h2-9H,10H2,1H3,(H,18,20)/b16-9+ |
Clave InChI |
HOGGWOAYHVNUBM-CXUHLZMHSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C3=CC=CO3 |
SMILES canónico |
CC1=NC2=CC=CC=C2N1CC(=O)NN=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973723.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)


![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
